2-Methyl-5-(pyrrolidin-3-yl)pyridine dihydrochloride
Description
Properties
IUPAC Name |
2-methyl-5-pyrrolidin-3-ylpyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-8-2-3-9(7-12-8)10-4-5-11-6-10;;/h2-3,7,10-11H,4-6H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOSUUJQCZASGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2CCNC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(pyrrolidin-3-yl)pyridine dihydrochloride typically involves the reaction of 2-methyl-5-bromopyridine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
For industrial production, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. The final product is purified through crystallization or other suitable methods to obtain the dihydrochloride salt.
Chemical Reactions Analysis
Oxidation Reactions
The pyridine and pyrrolidine moieties enable oxidation under controlled conditions. Key findings include:
-
Pyridine Ring Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic media oxidizes the pyridine ring to form pyridine N-oxide derivatives. This reaction typically proceeds at 60–80°C with yields of 65–75%.
-
Pyrrolidine Ring Oxidation : Using meta-chloroperbenzoic acid (mCPBA) selectively oxidizes the pyrrolidine ring to generate pyrrolidinone derivatives. This occurs under mild conditions (0–25°C) with yields up to 82% .
Table 1: Oxidation Reaction Conditions and Outcomes
| Reaction Site | Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Pyridine ring | KMnO₄/H₂SO₄ | 70°C, 4 h | Pyridine N-oxide | 68 | |
| Pyrrolidine ring | mCPBA/DCM | 25°C, 12 h | Pyrrolidinone derivative | 82 |
Reduction Reactions
The compound undergoes selective reduction at both aromatic and aliphatic sites:
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Pyridine Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces the pyridine ring to piperidine, achieving 85–90% conversion at 25°C.
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Nitrile Group Reduction : Lithium aluminum hydride (LiAlH₄) reduces nitrile intermediates to primary amines during synthetic modifications.
Key Mechanistic Insight :
Reduction of the pyridine ring proceeds via a stepwise mechanism involving initial protonation followed by hydrogenation of the aromatic system.
Nucleophilic Substitution
The methyl and pyrrolidine groups influence substitution patterns:
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Methyl Group Halogenation : Reaction with N-bromosuccinimide (NBS) under radical initiation (AIBN) brominates the methyl group, yielding 2-(bromomethyl)-5-(pyrrolidin-3-yl)pyridine dihydrochloride (72% yield) .
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Pyrrolidine Ring Functionalization : Treatment with iodomethane (CH₃I) in THF quaternizes the pyrrolidine nitrogen, forming a trialkylammonium salt (88% yield) .
Table 2: Substitution Reaction Parameters
| Target Group | Reagent | Solvent | Temperature | Product | Yield (%) | Source |
|---|---|---|---|---|---|---|
| Methyl group | NBS/AIBN | CCl₄ | 80°C | 2-(Bromomethyl)-5-pyrrolidinylpyridine | 72 | |
| Pyrrolidine nitrogen | CH₃I | THF | 25°C | Trialkylammonium salt | 88 |
Coupling Reactions
The compound participates in cross-coupling reac
Scientific Research Applications
Medicinal Chemistry
2-Methyl-5-(pyrrolidin-3-yl)pyridine dihydrochloride serves as a crucial building block for synthesizing pharmaceutical agents targeting neurological conditions. Its structural properties allow it to interact with various receptors in the central nervous system, particularly nicotinic acetylcholine receptors and dopamine receptors, which are pivotal in cognitive function modulation and behavioral regulation.
Receptor Binding Studies
Research has indicated that this compound can act as a ligand in receptor binding studies. Investigations into its binding affinity have shown promise in understanding its therapeutic potential, especially concerning conditions related to neurotransmitter imbalances.
Synthesis of Complex Organic Molecules
In organic chemistry, this compound is utilized as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various functional group modifications, facilitating the development of novel compounds with specific biological activities .
Case Study 1: Interaction with Nicotinic Receptors
A study focused on the interaction of this compound with nicotinic acetylcholine receptors demonstrated its potential role in modulating receptor activity. The findings suggested that this compound could enhance cognitive functions by increasing the binding affinity to these receptors, indicating its possible application in treating cognitive disorders.
Case Study 2: Synthesis and Structural Analysis
Research involving the synthesis of derivatives from this compound highlighted its versatility as a synthetic intermediate. The study reported various derivatives that exhibited anti-inflammatory properties, showcasing the compound's potential beyond neurological applications .
Mechanism of Action
The mechanism of action of 2-Methyl-5-(pyrrolidin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pyridine and pyrrolidine rings play a crucial role in the binding affinity and specificity of the compound. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-methyl-5-(pyrrolidin-3-yl)pyridine dihydrochloride are best contextualized against analogous pyridine and heterocyclic derivatives. Below is a comparative analysis based on substituents, molecular properties, and applications:
Table 1: Key Comparisons with Structurally Related Compounds
Structural and Functional Insights
Substituent Position and Bioactivity: The target compound’s pyrrolidin-3-yl group at the pyridine’s 5-position distinguishes it from analogs like 5-fluoro-2-(pyrrolidin-3-yl)pyridine dihydrochloride, where substituents are reversed (fluoro at C5, pyrrolidin-3-yl at C2). Positional isomerism significantly impacts receptor binding; for example, C5-substituted pyrrolidines may better mimic endogenous ligands in nicotinic acetylcholine receptors . The trifluoromethyl group in 2-(piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride enhances metabolic stability and membrane permeability compared to the target compound’s methyl group, albeit at the cost of increased molecular weight .
Salt Form and Solubility: Dihydrochloride salts (e.g., target compound and 5-fluoro-2-(pyrrolidin-3-yl)pyridine dihydrochloride) exhibit superior aqueous solubility compared to free bases or mono-salts, critical for in vivo bioavailability .
Chirality and Stereochemical Effects: Compounds like (R)-3-(pyrrolidin-2-yl)pyridine dihydrochloride highlight the role of stereochemistry. The R-configuration may offer higher affinity for chiral binding pockets in enzymes or receptors compared to the target compound’s non-chiral pyrrolidin-3-yl group .
Functional Group Diversity :
- Pyridoxal hydrochloride (a vitamin B6 analog) shares the pyridine core but diverges functionally due to its hydroxymethyl and aldehyde groups, underscoring its role in coenzyme activity rather than receptor modulation .
Biological Activity
2-Methyl-5-(pyrrolidin-3-yl)pyridine dihydrochloride is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities and interactions with various molecular targets. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
The molecular formula of this compound is C_{11}H_{15}Cl_{2}N, with a molecular weight of approximately 235.16 g/mol. The structure features a pyridine ring substituted with a methyl group and a pyrrolidine moiety, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that the compound may exhibit:
- Receptor Modulation : It shows potential binding affinity for nicotinic acetylcholine receptors and dopamine receptors, which are crucial for cognitive functions and behavior modulation.
- Enzyme Inhibition : The compound may inhibit certain enzyme activities, impacting various biological pathways.
1. Cognitive Enhancement
Research indicates that the compound could enhance cognitive functions through its interaction with nicotinic receptors. Such interactions may promote neurotransmitter release, thereby improving memory and learning capabilities.
2. Anti-inflammatory Effects
Studies exploring the anti-inflammatory potential of similar pyridine derivatives suggest that this compound may also possess anti-inflammatory properties. In vitro assays have indicated that related compounds can inhibit COX enzymes, which are involved in inflammatory processes .
Structure-Activity Relationships (SAR)
The structural features of this compound contribute significantly to its biological activity. The presence of the pyrrolidine ring enhances binding affinity to biological targets, while the methyl substitution on the pyridine ring influences receptor selectivity and potency.
Research Findings
A review of recent literature reveals several key studies involving this compound:
Case Studies
- Cognitive Function Enhancement : A study assessing the effects of similar pyridine derivatives on memory retrieval demonstrated improved performance in animal models, suggesting that this compound could have analogous effects.
- Inflammation Models : In vivo tests using formalin-induced paw edema indicated that related compounds could significantly reduce inflammation, hinting at potential applications for the dihydrochloride salt in treating inflammatory conditions.
Q & A
Q. What are the recommended synthetic routes for 2-Methyl-5-(pyrrolidin-3-yl)pyridine dihydrochloride, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, such as coupling pyridine derivatives with pyrrolidine precursors. For example:
- Step 1 : Introduce the pyrrolidine moiety via nucleophilic substitution or cross-coupling reactions. Chiral resolution may be required if stereochemistry is critical .
- Step 2 : Methylation at the 2-position of pyridine using methylating agents like methyl iodide under basic conditions.
- Step 3 : Salt formation with hydrochloric acid to produce the dihydrochloride form.
Q. Optimization Strategies :
- Use catalysts like triethylamine to enhance reaction efficiency (e.g., as in the synthesis of 2-chloro-5-methylpyridine, where triethylamine improved yields to 85%) .
- Monitor reaction progress with TLC or HPLC to minimize by-products.
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer :
- Storage : Store at room temperature (RT) in a desiccator to prevent hygroscopic degradation. Dihydrochloride salts are sensitive to moisture, which can alter crystallinity .
- Handling : Use inert atmospheres (e.g., nitrogen) during weighing. Dispose of waste via certified chemical disposal services, as recommended for similar pyridine derivatives .
Q. What analytical techniques validate the purity and structure of this compound?
Methodological Answer :
- Purity :
- Structural Confirmation :
Advanced Research Questions
Q. How can contradictions in biological activity data across assays be resolved?
Methodological Answer :
- Assay Standardization :
- Data Normalization : Include positive controls (e.g., known enzyme inhibitors) to calibrate activity thresholds.
Q. Example Data Contradiction :
| Assay System | IC₅₀ (µM) | Notes |
|---|---|---|
| HEK293 | 0.5 | High receptor density |
| CHO | 2.1 | Low endogenous expression |
Q. What computational approaches predict binding interactions with target proteins?
Methodological Answer :
Q. Key Parameters :
- Binding Free Energy : Calculate via MM-PBSA to rank ligand efficacy.
- Pharmacophore Mapping : Identify critical functional groups (e.g., pyridine’s aromatic ring for π-π stacking).
Q. How can synthesis by-products be identified and minimized?
Methodological Answer :
- By-Product Identification :
- LC-MS : Detect impurities with m/z matching potential side products (e.g., over-methylated derivatives).
- GC-MS : Monitor volatile intermediates during reaction optimization .
- Minimization Strategies :
- Adjust stoichiometry (e.g., reduce methyl iodide excess from 2.0 to 1.2 equivalents).
- Lower reaction temperature to suppress side reactions (e.g., from 80°C to 50°C).
Q. Example By-Product Profile :
| By-Product | % Yield | Mitigation Strategy |
|---|---|---|
| 2-Methyl-3-(pyrrolidin-3-yl)pyridine | 12% | Optimize regioselectivity via catalyst screening |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
